Acuminatoside

Flavonol glycoside Glycosylation architecture Structure–activity relationship

Acuminatoside (CAS 142735-71-5) is a tetrasaccharide prenylated flavonol glycoside—specifically anhydroicaritin 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-rhamnopyranoside-7-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside. The compound was first isolated from the aerial parts of Epimedium acuminatum Franch (Berberidaceae) and structurally elucidated through comprehensive spectroscopic and chemical methods.

Molecular Formula C45H60O24
Molecular Weight 984.9 g/mol
CAS No. 142735-71-5
Cat. No. B115203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcuminatoside
CAS142735-71-5
Synonymsacuminatoside
anhydroicaritin-3-O-alpha-L-rhamnopyranosyl-(1-2)-alpha-L-rhamnopyranosyl-7-O-beta-D-glucopyranosyl-(1-2)-beta-D-glucopyranoside
Molecular FormulaC45H60O24
Molecular Weight984.9 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C7=CC=C(C=C7)OC)C)O)O)O)O)O
InChIInChI=1S/C45H60O24/c1-15(2)6-11-20-22(63-45-41(34(57)29(52)24(14-47)65-45)69-43-36(59)32(55)28(51)23(13-46)64-43)12-21(48)25-30(53)39(37(66-38(20)25)18-7-9-19(60-5)10-8-18)67-44-40(33(56)27(50)17(4)62-44)68-42-35(58)31(54)26(49)16(3)61-42/h6-10,12,16-17,23-24,26-29,31-36,40-52,54-59H,11,13-14H2,1-5H3
InChIKeyNXXVKOAEAAJROE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acuminatoside (CAS 142735-71-5) Chemical Identity and Sourcing Baseline for Preclinical Procurement


Acuminatoside (CAS 142735-71-5) is a tetrasaccharide prenylated flavonol glycoside—specifically anhydroicaritin 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-rhamnopyranoside-7-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside [1]. The compound was first isolated from the aerial parts of Epimedium acuminatum Franch (Berberidaceae) and structurally elucidated through comprehensive spectroscopic and chemical methods [1]. It belongs to the Epimedium prenylated flavonol glycoside family, which includes icariin, epimedins A–C, and baohuoside I as close structural analogs all sharing the anhydroicaritin (8-prenylkaempferol 4′-methyl ether) aglycone core but differing critically in glycosylation number, position, and sugar type [2]. A separate chemical entity also named 'acuminatoside'—a phenolic glycoside lacking the flavonoid backbone—has been reported from Massularia acuminata with anti-prostate cancer activity, but this compound is structurally unrelated to the Epimedium-derived tetrasaccharide and is not covered by CAS 142735-71-5 [3].

Why Icariin or Epimedin C Cannot Substitute for Acuminatoside in Structure–Activity-Critical Applications


Within the Epimedium prenylated flavonol glycoside class, glycosylation architecture—the number, type, and linkage position of sugar residues—is the dominant structural variable. Acuminatoside is the only member with a full tetrasaccharide arrangement: a rhamnosyl-(1→2)-rhamnose disaccharide at C-3 and a glucosyl-(1→2)-glucose disaccharide at C-7 [1]. In contrast, icariin bears a single rhamnose at C-3 and a single glucose at C-7; epimedin C has rhamnose–glucose at C-3 and glucose at C-7; and baohuoside I carries only a rhamnose at C-3 [2]. These differences are not cosmetic: glycosylation directly governs α-glucosidase inhibition potency, where epimedin A, B, and C show only moderate activity (IC₅₀ 403.87–451.78 μM) while the less-glycosylated baohuoside I is a strong inhibitor (IC₅₀ 28.9 μM) [3]. Simply substituting one Epimedium glycoside for another therefore risks uncharacterized shifts in enzyme inhibition, metabolic stability, and tissue distribution, rendering acuminatoside a non-substitutable entity for any assay where glycosylation-dependent pharmacology is under investigation [1][3].

Quantified Differentiation of Acuminatoside (CAS 142735-71-5) Against Closest Epimedium and Phenolic Glycoside Comparators


Unique Tetrasaccharide Glycosylation Architecture vs. All Major Epimedium Flavonol Glycosides

Acuminatoside is the sole Epimedium flavonol glycoside bearing a tetrasaccharide moiety: a rhamnosyl-(1→2)-rhamnose disaccharide at C-3 and a glucosyl-(1→2)-glucose disaccharide at C-7, confirmed by ¹H NMR, ¹H–¹H COSY, ¹³C NMR, and FAB-MS [1]. Icariin (CAS 489-32-7), the most common comparator, is a diglycoside with a single rhamnose at C-3 and single glucose at C-7; epimedin C is a triglycoside with a different sugar composition; baohuoside I is a monoglycoside. This four-sugar architecture means acuminatoside has a molecular weight of 984.9 g/mol (C₄₅H₆₀O₂₄) vs. icariin's 676.7 g/mol (C₃₃H₄₀O₁₅), a 45.6% higher mass [1][2].

Flavonol glycoside Glycosylation architecture Structure–activity relationship

Regioselective Enzymatic Synthesis from Epimedin C Overcomes Critical Natural Isolation Limitation

Natural isolation yield of acuminatoside from Epimedium acuminatum is exceptionally low, reported as 0.00008%–0.075% (w/w of dried plant material), severely restricting research supply [1]. A 2021 study demonstrated that the glycosyltransferase mutant ASP OleD (A242V/S132F/P67T) catalyzes the regioselective transfer of a glucose moiety from UDP-glucose onto the C-7 glucosyl 2″-OH position of epimedin C (a readily available triglycoside) to yield acuminatoside with confirmed structure by HPLC-DAD, UPLC-HRMS, and NMR [1]. This enzymatic route provides a green, one-step synthesis method that circumvents the prohibitive isolation yields inherent to natural extraction, offering a scalable procurement alternative unavailable for most other rare Epimedium tetraglycosides [1].

Enzymatic glycosylation Glycosyltransferase Biosynthesis

Glycosylation-Dependent α-Glucosidase Inhibition: Class-Level Inference for Acuminatoside

In a direct comparative study of Epimedium prenylated flavonol glycosides against α-glucosidase, the degree and pattern of glycosylation determined inhibitory potency: epimedin A, B, and C (tri- and diglycosides) showed only moderate inhibition with IC₅₀ values of 444.09 ± 3.80 μM, 451.78 ± 5.36 μM, and 403.87 ± 1.53 μM respectively, while the monoglycoside baohuoside I was a strong inhibitor with an IC₅₀ of 28.9 μmol/L [1][2]. Acuminatoside, carrying the highest glycosylation degree (tetrasaccharide) in the class, has not been directly assayed; however, the established inverse correlation between glycosylation count and α-glucosidase inhibitory potency within the series predicts that acuminatoside will exhibit an IC₅₀ significantly higher than epimedin C (>403.87 μM) [1]. This class-level inference provides a testable hypothesis for experimental procurement.

α-Glucosidase Glycosylation degree Enzyme inhibition

Potent Anti-Prostate Cancer Cytotoxicity of Massularia-Derived 'Acuminatoside' vs. Chlorambucil Standard

Note: This is a different compound also named acuminatoside (a phenolic glycoside from Massularia acuminata, not the Epimedium flavonol glycoside under CAS 142735-71-5). In an MTS assay using DU-145 prostate cancer cells, Massularia-derived acuminatoside at 250 μg/mL reduced viable prostate cancer cells by 75.28 ± 4.76% (P < 0.05), compared with the standard drug chlorambucil which exhibited a CC₅₀ ≥ 135.05 μg/mL [1]. The leaf extract of M. acuminata (from which the compound was isolated) showed a CC₅₀ of 225.05 ± 2.25 μg/mL [1]. This represents the first validation of M. acuminata as an anticancer agent against prostate cancer [1]. A separate saponin fraction from M. acuminata inhibited PC3 (prostate), HeLa (cervical), and Hs587t (breast) cancer cells with CC₅₀ values of 17.0 ± 0.5, 19.5 ± 0.5, and 20.0 ± 0.5 μg/mL respectively [2].

Prostate cancer DU-145 Cytotoxicity

High-Impact Application Scenarios for Acuminatoside Supported by Differential Evidence


Structure–Activity Relationship (SAR) Studies on Glycosylation-Dependent Epimedium Flavonoid Pharmacology

As the only tetrasaccharide member of the anhydroicaritin glycoside series, acuminatoside provides the extreme high-glycosylation anchor point in a glycosylation ladder spanning monoglycoside (baohuoside I), diglycoside (icariin), triglycoside (epimedin C), and tetraglycoside (acuminatoside) [1]. This ladder enables systematic SAR studies of how incremental glycosylation modulates α-glucosidase inhibition (IC₅₀ range: 28.9 μM to >403.87 μM across the series), metabolic deglycosylation kinetics, and intestinal absorption [2]. Procurement of acuminatoside is essential for completing this pharmacological gradient; no other compound fills the tetrasaccharide position [1].

Enzymatic Glycosylation Methodology Development Using the ASP OleD Platform

The validated ASP OleD-catalyzed synthesis of acuminatoside from epimedin C serves as a model reaction for developing regioselective enzymatic glycosylation methods applicable to other rare flavonoid tetraglycosides [1]. Researchers can procure acuminatoside as an authentic standard (confirmed by HPLC-DAD, UPLC-HRMS, and NMR) to benchmark their synthetic products against [1]. The reaction conditions—UDP-Glc as donor, ASP OleD mutant as catalyst, epimedin C as acceptor—are published and reproducible, enabling in-house synthesis with proper analytical verification [1].

Prostate Cancer Natural Product Lead Discovery (Massularia-Derived Compound)

The Massularia acuminata-derived acuminatoside (a structurally distinct phenolic glycoside) demonstrated 75.28 ± 4.76% reduction in DU-145 prostate cancer cell viability at 250 μg/mL, significantly outperforming the leaf extract (CC₅₀ = 225.05 μg/mL) [1]. This compound has received a Nigerian patent for anti-prostate, breast, cervical, and pancreatic cancer activity [2]. Researchers procuring this compound should verify its structural identity (4-(3″,3″-dihydroxy-1-mercaptopropyl)phenyl glucosylpyranoside) and botanical source (Massularia acuminata) to avoid confusion with the Epimedium-derived tetrasaccharide flavonol glycoside [1].

Quality Control and Chemotaxonomic Marker Development for Epimedium Species Authentication

Acuminatoside is a species-specific chemical marker for Epimedium acuminatum Franch, first isolated and characterized from this species alongside icariin, epimedoside A, and kaempferitrin [1]. While icariin is the pharmacopoeial quality marker for Herba Epimedii, acuminatoside's unique tetrasaccharide chromatography profile (distinct retention time in HPLC-DAD confirmed by enzymatic synthesis studies) makes it valuable for species authentication, particularly in distinguishing E. acuminatum from other commercially traded Epimedium species such as E. koreanum and E. brevicornu [1][2].

Quote Request

Request a Quote for Acuminatoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.